molecular formula C16H14ClFN4O2S B2912252 3-chloro-4-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034506-62-0

3-chloro-4-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2912252
CAS No.: 2034506-62-0
M. Wt: 380.82
InChI Key: KBYBNGTXICYBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, pyridine, imidazole, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Imidazole Derivative: The initial step often involves the synthesis of the imidazole derivative. This can be achieved by reacting 2-bromoethylamine with pyridine-2-carbaldehyde under basic conditions to form the imidazole ring.

    Sulfonamide Formation: The next step involves the introduction of the sulfonamide group. This can be done by reacting the imidazole derivative with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step is the coupling of the intermediate with the benzenesulfonamide group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro and fluoro groups.

    Oxidation and Reduction: The imidazole and pyridine rings can participate in redox reactions, although these are less common.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted derivatives.

    Oxidation Products: Oxidized forms of the imidazole or pyridine rings.

    Hydrolysis Products: Amines and sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 3-chloro-4-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is studied for its potential as a biochemical probe. It can be used to investigate enzyme interactions and protein binding due to its sulfonamide group.

Medicine

Medically, this compound is of interest for its potential therapeutic properties. It is being explored for its ability to inhibit certain enzymes and receptors, making it a candidate for drug development in areas such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The pyridine and imidazole rings can interact with various receptors, modulating their function. These interactions can disrupt cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide
  • 4-chloro-3-fluoro-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable tool in research and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN4O2S/c17-13-11-12(4-5-14(13)18)25(23,24)21-8-10-22-9-7-20-16(22)15-3-1-2-6-19-15/h1-7,9,11,21H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYBNGTXICYBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN2CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.